molecular formula C18H16N2O4S B2389762 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 838890-47-4

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No. B2389762
CAS RN: 838890-47-4
M. Wt: 356.4
InChI Key: BCDKCERGWIBYHV-UHFFFAOYSA-N
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Description

The compound “2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid” is a complex organic molecule. It contains a pyrrolidinone ring (a five-membered ring with one nitrogen and one carbonyl group), a thioether linkage (sulfur atom connected to two carbon atoms), and a nicotinic acid moiety (a pyridine ring with a carboxylic acid group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the thioether linkage, and the attachment of the nicotinic acid moiety. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidinone ring, the thioether linkage, and the nicotinic acid moiety. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carbonyl group in the pyrrolidinone ring might be susceptible to nucleophilic attack, and the sulfur atom in the thioether linkage might participate in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group would likely make the compound acidic, and the aromatic rings might contribute to its stability and rigidity .

Scientific Research Applications

Industrial Production and Green Chemistry

Nicotinic acid derivatives, including thionicotinic acid, play a crucial role in the industrial production of essential nutrients and compounds. Innovative methods focusing on green chemistry principles are being developed to produce nicotinic acid more sustainably. These methods aim to minimize environmental impact by reducing greenhouse gas emissions and utilizing eco-friendly raw materials and processes (Lisicki, Nowak, & Orlińska, 2022).

Heterocyclic Synthesis

Thionicotinic acid and its derivatives are pivotal in synthesizing various heterocyclic compounds. These syntheses contribute to the development of new molecules with potential applications in pharmaceuticals, agrochemicals, and material science. The versatility of nicotinic acid derivatives in forming complex structures underscores their importance in medicinal chemistry and drug design (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Separation Techniques and Extraction Efficiency

Research into optimizing the separation and extraction of nicotinic acid from various mixtures has led to advancements in chemical engineering technologies. Studies have focused on improving the efficiency of extracting nicotinic acid using organophosphorus solvating extractants, highlighting the potential for enhancing industrial processes in the food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Pharmacological Properties

The pharmacological applications of nicotinic acid and its derivatives extend to their use as lipid-lowering agents and in the treatment of cardiovascular diseases. Investigations into the mechanisms of action, such as the inhibition of lipolysis in adipose tissue, have provided insights into developing novel therapeutic strategies (Tunaru et al., 2003).

Agricultural and Herbicidal Applications

Nicotinic acid derivatives have been explored for their herbicidal activity, offering a foundation for developing new agrochemicals. Research in this area focuses on designing molecules that effectively target specific weeds, contributing to sustainable agriculture practices (Yu et al., 2021).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-5-6-13(11(2)8-10)20-15(21)9-14(17(20)22)25-16-12(18(23)24)4-3-7-19-16/h3-8,14H,9H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDKCERGWIBYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

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